2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, a dioxopyrrolidinyl moiety, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the preparation of 2,5-dimethoxyphenyl derivatives through reactions such as methylation of hydroquinone.
Synthesis of the Dioxopyrrolidinyl Moiety: This involves the formation of a pyrrolidinone ring, which can be achieved through cyclization reactions.
Thioesterification: The final step involves the coupling of the dimethoxyphenyl and dioxopyrrolidinyl intermediates with benzoic acid derivatives under specific conditions, often using thioesterification reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxopyrrolidinyl moiety to a more reduced state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzoic acid: Shares the dimethoxyphenyl group but lacks the dioxopyrrolidinyl and thioester functionalities.
2,5-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but differs significantly in structure and function.
Benzothiophene derivatives: These compounds have a similar sulfur-containing aromatic structure but differ in their specific functional groups and applications.
Uniqueness
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNZUCZCNTWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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